molecular formula C9H7N3O B580653 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1313726-32-7

3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B580653
CAS No.: 1313726-32-7
M. Wt: 173.175
InChI Key: GHJOJXAUQXPGRU-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a hydroxymethyl group at the 3-position and a carbonitrile group at the 6-position

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridines have been known to fluoresce more intensely than the parent unsubstituted imidazo[1,2-a]azine fluorophore . This suggests that 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile may interact with certain enzymes, proteins, and other biomolecules in a way that enhances fluorescence intensity .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against various cancer cell lines . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors, suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some imidazo[1,2-a]pyridine derivatives have shown fluorescence properties, suggesting that the effects of this compound may change over time in laboratory settings .

Dosage Effects in Animal Models

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, suggesting that the effects of this compound may vary with different dosages .

Metabolic Pathways

Some imidazo[1,2-a]pyridine derivatives have been functionalized through radical reactions, suggesting that this compound may be involved in similar metabolic pathways .

Transport and Distribution

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, suggesting that this compound may be transported and distributed in a similar manner .

Subcellular Localization

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, suggesting that this compound may be localized in similar subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core, followed by functionalization at the 3- and 6-positions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

    Oxidation: Formation of 3-(Formyl)imidazo[1,2-a]pyridine-6-carbonitrile or 3-(Carboxyl)imidazo[1,2-a]pyridine-6-carbonitrile.

    Reduction: Formation of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-amine.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is unique due to the presence of both the hydroxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. These functional groups enable a wide range of chemical modifications and interactions, making the compound versatile for various applications.

Properties

IUPAC Name

3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-3-7-1-2-9-11-4-8(6-13)12(9)5-7/h1-2,4-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJOJXAUQXPGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208879
Record name 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313726-32-7
Record name 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313726-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of imidazo[1,2-a]pyridine-6-carbonitrile (7-1) (1.43 g, 10 mmol) in 3 mL of acetic acid were added sodium acetate (3.03 g, 37 mmol) and then formaldehyde (6 mL, 37% in water). The reaction mixture was stirred at 100° C. overnight. After cooled to room temperature, the mixture was adjusted to pH>7 with aqueous Na2CO3. The precipitate was collected to afford the title compound (1.4 g). MS (m/z): 174.0 (M+H)+
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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